2-Benzoxazolecarboxylic acid, 6-hydroxy-, ethyl ester
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Overview
Description
2-Benzoxazolecarboxylic acid, 6-hydroxy-, ethyl ester is a chemical compound with the molecular formula C10H9NO4 It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolecarboxylic acid, 6-hydroxy-, ethyl ester typically involves the reaction of 2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazolecarboxylic acid, 6-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-benzoxazolecarboxylic acid, 6-hydroxy-.
Reduction: Formation of 2-benzoxazolecarboxylic acid, 6-hydroxy-, ethyl alcohol.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-Benzoxazolecarboxylic acid, 6-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-Benzoxazolecarboxylic acid, 6-hydroxy-, ethyl ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazolecarboxylic acid: Lacks the ethyl ester group but has similar chemical properties.
6-Hydroxybenzoxazole: Lacks the carboxylic acid and ester groups but retains the benzoxazole core.
Ethyl 2-benzoxazolecarboxylate: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Benzoxazolecarboxylic acid, 6-hydroxy-, ethyl ester is unique due to the presence of both hydroxyl and ester functional groups, which can participate in a variety of chemical reactions
Properties
CAS No. |
136535-22-3 |
---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
ethyl 6-hydroxy-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-11-7-4-3-6(12)5-8(7)15-9/h3-5,12H,2H2,1H3 |
InChI Key |
CJKPTXSIRUOKCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
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